Methyl 2-ethoxyacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-ethoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-8-4-5(6)7-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFNAOBWGRMDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50315333 | |
| Record name | methyl 2-ethoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17640-26-5 | |
| Record name | 17640-26-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-ethoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of Methyl 2 Ethoxyacetate
Classical and Modern Synthesis Approaches
The synthesis of Methyl 2-ethoxyacetate can be achieved through several chemical routes, primarily involving esterification and transesterification reactions. These methods represent the classical and modern approaches to producing this valuable ester.
Esterification Reactions for this compound Synthesis
Esterification is a fundamental process for the synthesis of this compound, involving the reaction of an alcohol with a carboxylic acid.
The most direct route to this compound is the Fisher esterification of 2-ethoxyacetic acid with methanol (B129727). This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, which protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. The reaction is reversible and driven to completion by removing the water formed as a byproduct, often through azeotropic distillation. The process is analogous to the synthesis of ethyl ethoxyacetate from ethoxyacetic acid and ethanol (B145695).
| Reactants | Catalyst | Key Conditions |
| 2-ethoxyacetic acid, Methanol | Strong acid (e.g., H₂SO₄) | Reflux, Removal of water |
Transesterification is an alternative pathway where an existing ester is converted into a different ester by reaction with an alcohol. To synthesize this compound, a precursor ester like Ethyl 2-ethoxyacetate can be reacted with methanol. This reaction can be catalyzed by either an acid or a base. Base-catalyzed transesterification, using a catalyst such as sodium methoxide, is often faster and occurs at lower temperatures than acid-catalyzed methods. The reaction equilibrium is shifted towards the product by using a large excess of methanol or by removing the ethanol byproduct.
| Catalyst Type | Example Catalyst | General Conditions | Advantages | Disadvantages |
| Base-Catalyzed | Sodium Methoxide (NaOMe) | Lower temperatures, shorter reaction times | High yields, fast reaction | Sensitive to water and free acids |
| Acid-Catalyzed | Sulfuric Acid (H₂SO₄) | Higher temperatures, longer reaction times | Less sensitive to water | Slower, may require harsher conditions |
Alkylation Reactions in this compound Derivatization
Alkylation reactions involve the transfer of an alkyl group from one molecule to another. In the context of this compound, it serves as a building block in the synthesis of more complex molecules. lookchem.com While direct alkylation on the α-carbon of simple esters like this compound requires a strong, sterically hindered base like lithium diisopropylamide (LDA), the compound is more commonly used as a synthon where the ethoxyacetate moiety is introduced into a larger molecule. libretexts.orgmasterorganicchemistry.com For example, the synthesis of cetirizine (B192768) derivatives involves the alkylation of a piperazine (B1678402) core with an ethoxyacetate-containing fragment. This demonstrates the role of the ethoxyacetate group in derivatization through alkylation of other nucleophilic species. The process of alkylation is a fundamental tool for creating C-C bonds, and while direct alkylation of the ester's enolate is possible, its application as a pre-functionalized building block is more prevalent. libretexts.orgucalgary.camt.com
Carbonylation Reactions for Related Methoxyacetate (B1198184) Synthesis
Carbonylation reactions, which introduce a carbonyl group into a substrate, are particularly relevant for the synthesis of related α-methoxyacetates, such as Methyl methoxyacetate. One prominent industrial method involves the carbonylation of dimethoxymethane (B151124) (DMM) with carbon monoxide. rutgers.eduacs.org This process is often catalyzed by acid zeolites or heteropolyacids. rutgers.eduresearchgate.net The reaction proceeds through the formation of a methoxyacetyl intermediate, which is then trapped by methanol to yield the final product. acs.org While this method does not directly produce this compound, it is a key modern industrial process for a closely related and structurally similar compound, highlighting a significant pathway in α-alkoxy ester synthesis. google.comeurekalert.orgescholarship.org Patents describe this reaction being performed under various conditions, achieving high selectivity and yield. google.comgoogle.com
| Raw Materials | Catalyst | Temperature | Time | Yield | Selectivity | Reference |
| Methylal, Formic Acid | p-toluenesulfonic acid | 150°C | 5h | 26% | >90% | google.com |
| Dimethoxymethane, CO | Sulfonic acid resin | 120°C | - | 99.98% Conv. | 68.83% | rsc.orgnbinno.com |
| Dimethoxymethane, CO | MWW-type molecular sieve | 60-180°C | - | - | High | google.compatsnap.com |
Oxidation and Reduction Pathways
The functional groups within this compound, the ester and the ether, can undergo oxidation and reduction reactions.
Reduction: The ester group of this compound can be selectively reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of this transformation, yielding 2-ethoxyethanol (B86334). Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters unless activated. stackexchange.com The reduction of the ester functionality is a common transformation in organic synthesis, allowing for the conversion of esters into their corresponding alcohols.
Oxidation: The oxidation of this compound is less common. The ether linkage is generally stable to oxidation. However, the methylene (B1212753) group adjacent to the ether oxygen (the α-carbon of the ethoxy group) or the methylene group α to the carbonyl could potentially be oxidized under harsh conditions. A related reaction is the oxidation of 2-methoxyethanol (B45455) using a platinum-containing catalyst to produce 2-methoxyacetic acid, which can then be esterified. google.com This indicates a pathway where the alcohol precursor to the ether-ester is oxidized. The metabolism of the related compound 2-ethoxyethyl acetate (B1210297) involves oxidation of the intermediate 2-ethoxyethanol to 2-ethoxyacetic acid. wikipedia.org
Oxidation to 2-ethoxyacetic Acid
The conversion of a methyl ester like this compound to its corresponding carboxylic acid, 2-ethoxyacetic acid, is typically achieved through hydrolysis rather than direct oxidation. This reaction, known as saponification, involves treating the ester with a base, such as sodium hydroxide (B78521) (NaOH), followed by acidification.
A general representation of this two-step process is:
Saponification: The ester is hydrolyzed by a strong base (e.g., NaOH) to produce the sodium salt of the carboxylic acid (sodium ethoxyacetate) and methanol.
Acidification: The salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylate ion, yielding the final 2-ethoxyacetic acid.
Analogous synthetic pathways have been documented for similar compounds. For instance, 2-(4-chlorophenyl)ethoxyacetic acid can be synthesized by the saponification of its methyl ester using aqueous NaOH. vulcanchem.com Similarly, a 76% yield of 2-ethoxyacetic acid was achieved by reacting sodium 2-chloroacetate with ethanol, followed by acidification of the resulting intermediate. mdpi.com The hydrolysis of related ester compounds to their corresponding acids is a well-established method. googleapis.com
In biological systems, 2-ethoxyacetic acid is a known metabolite of 2-ethoxyethyl acetate. wikipedia.orgcanada.ca The metabolic pathway involves an initial hydrolysis of the ester to 2-ethoxyethanol, which is subsequently oxidized by alcohol dehydrogenase to 2-ethoxyacetaldehyde and then by aldehyde dehydrogenase to 2-ethoxyacetic acid. wikipedia.org
A laboratory procedure for preparing ethoxyacetic acid from chloroacetic acid and sodium ethoxide has also been described, resulting in a yield of 74% after distillation. orgsyn.org
Table 1: Synthesis Yields for Ethoxyacetic Acid and Analogues
| Starting Material | Product | Reagents | Yield (%) | Reference |
| Chloroacetic acid | Ethoxyacetic acid | 1. Sodium ethoxide 2. Acidification | 74% | orgsyn.org |
| Sodium 2-chloroacetate | 2-Ethoxyacetic acid | 1. Ethanol 2. HCl | 76% | mdpi.com |
| Methyl 2-(4-chlorophenyl)ethoxyacetate | 2-(4-Chlorophenyl)ethoxyacetic acid | Aqueous NaOH | Not specified | vulcanchem.com |
Reduction to 2-ethoxyethanol
The reduction of the ester functional group in this compound to a primary alcohol yields 2-ethoxyethanol. This transformation is accomplished using chemical reducing agents. A relevant parallel is the synthesis of 2,2-diethoxyethanol, which is prepared by the reduction of 2,2-diethoxy ethyl acetate using potassium borohydride (KBH4) in the presence of an inorganic catalyst. google.comgoogle.com This indicates that borohydride reagents are effective for reducing the ester group in ethoxyacetate structures to the corresponding alcohol.
Metabolically, 2-ethoxyethanol is the initial product formed from the hydrolysis of 2-ethoxyethyl acetate in the blood, a reaction catalyzed by esterases. wikipedia.orgcanada.caeuropa.eu This biological transformation underscores the direct chemical relationship between the ethoxyacetate ester and 2-ethoxyethanol.
The general reaction for the chemical reduction is:
this compound + Reducing Agent (e.g., KBH4 or LiAlH4) → 2-ethoxyethanol + Methanol
This reaction is a fundamental transformation in organic synthesis for converting esters to alcohols.
Catalytic Systems and Mechanistic Studies in this compound Synthesis
Catalysis plays a pivotal role in the synthesis and transformation of this compound, offering pathways to enhanced efficiency, selectivity, and the creation of complex chiral molecules.
Role of Chiral Spiro Iridium/Phosphino-oxazoline Complexes in Hydrogenation Reactions
This compound serves as a key intermediate in hydrogenation reactions that are facilitated by specialized chiral catalysts. lookchem.com Among the most effective are chiral spiro iridium/phosphino-oxazoline (Ir-SIPHOX) complexes. nih.gov These catalysts are renowned for their ability to achieve high enantioselectivity in asymmetric hydrogenation reactions.
Research has demonstrated that iridium complexes featuring chiral spiro phosphino-oxazoline ligands can hydrogenate α-aryloxy- and α-alkoxy-substituted carboxylic acids with exceptional enantioselectivities, reaching up to 99.8% enantiomeric excess (ee) under mild conditions. researchgate.net While this example involves the carboxylic acid, it highlights the efficacy of this catalyst class for molecules with an α-alkoxy structure similar to this compound. The Ir-SIPHOX catalysts are stable and resistant to deactivation, making them highly efficient. nih.gov The application of such catalysts to substrates like this compound is crucial for the synthesis of valuable chiral pharmaceuticals and fine chemicals. lookchem.comnih.gov
Enzymatic Catalysis in the Production of this compound and its Derivatives
Enzymatic catalysis offers a highly selective and environmentally benign approach for reactions involving this compound and its derivatives. nih.gov Enzymes, particularly lipases, are widely used due to their ability to function under mild conditions and catalyze specific transformations with high precision. mdpi.com
Candida antarctica lipase (B570770) B (CALB) has proven to be a highly effective biocatalyst in this context. It is used in the kinetic resolution of racemic amines, where an ethoxyacetate ester, such as isopropyl 2-ethoxyacetate, acts as the acylating agent. researchgate.net This process allows for the separation of enantiomers by selectively acylating one over the other. Similarly, studies on the N-acylation of 1-phenylethanamine have shown that methyl methoxyacetate, a compound structurally related to this compound, serves as an efficient acyl donor in lipase-catalyzed reactions, leading to high conversion rates. researchgate.net
The use of enzymes avoids the need for protecting groups and often proceeds in a single step, which is a significant advantage over many chemical methods. nih.gov
Table 2: Examples of Enzymatic Reactions with Ethoxyacetate Derivatives
| Enzyme | Substrate(s) | Product Application | Key Finding | Reference |
| Candida antarctica Lipase B (CALB) | Isopropyl 2-ethoxyacetate, Racemic amines | Chiral amine synthesis | Effective kinetic resolution of amines. researchgate.net | researchgate.net |
| Lipase PS from Pseudomonas cepacia | rac-β-phenylalanine n-propyl ester | Chiral amino acid synthesis | Resolution of racemic ester via hydrolysis. mdpi.com | mdpi.com |
| Candida antarctica Lipase B (CALB) | 1-Phenylethanamine, Methyl methoxyacetate | Chiral amide synthesis | High conversion (93%) in N-acylation reaction. researchgate.net | researchgate.net |
Heterogeneous and Homogeneous Catalysis for Optimized Yields
Both heterogeneous and homogeneous catalysis are employed to optimize the synthesis of esters like this compound. A heterogeneous catalyst exists in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. chemguide.co.ukwikipedia.org A homogeneous catalyst, conversely, is in the same phase as the reactants. chemguide.co.uk
Heterogeneous Catalysis: Solid acid catalysts, such as zeolites, are prominent in heterogeneous systems for ester synthesis. In the carbonylation of dimethoxymethane (DMM) to produce methyl methoxyacetate (a structurally similar ester), hierarchical HY zeolites have demonstrated outstanding performance. mdpi.com By optimizing the zeolite's pore structure, researchers achieved a DMM conversion of 96.32% and a selectivity towards methyl methoxyacetate of 92.35%. mdpi.com Another study utilized a PdNi-mordenite zeolite catalyst for the synthesis of ethyl-2-methoxyacetate, achieving 100% conversion and high selectivity. researchgate.netox.ac.uk Solid sulfonic acid resins have also been used effectively for the liquid-phase carbonylation of DMM, further illustrating the utility of heterogeneous catalysts in producing methoxyacetate esters. rsc.org
Homogeneous Catalysis: Homogeneous catalysis involves the catalyst being dissolved in the reaction medium. researchgate.net A classic example is the use of Fe²⁺(aq) ions to catalyze the reaction between persulphate ions and iodide ions in an aqueous solution. chemguide.co.uk While specific examples for this compound synthesis are less common, the principles apply. The advantage of homogeneous catalysis is that the active sites are readily accessible, though catalyst separation can be challenging.
The choice between heterogeneous and homogeneous systems depends on factors like reaction conditions, desired product purity, and the need for catalyst recyclability, with heterogeneous catalysts often being preferred in industrial settings for their ease of separation. wikipedia.orgox.ac.uk
Influence of Reaction Conditions on Selectivity and Conversion
The efficiency of catalytic syntheses is highly dependent on reaction conditions such as temperature, pressure, and reactant concentrations. Optimizing these parameters is crucial for maximizing product yield and selectivity while minimizing by-products.
In the synthesis of methyl methoxyacetate via DMM carbonylation, reaction conditions have a profound impact. mdpi.comrsc.org
Pressure: Increasing the initial carbon monoxide (CO) pressure was found to promote both DMM and formaldehyde (B43269) carbonylation, which enhanced the selectivity for the desired methyl methoxyacetate. rsc.org
Temperature: The carbonylation reaction over HY zeolites was effectively carried out at 100°C. mdpi.com
Reactant Purity (Water Content): The presence of water was shown to be detrimental. Decreasing the water content in the DMM feed from 2887 ppm to 100 ppm significantly improved the selectivity for methyl methoxyacetate from 50.66% to 68.83%. rsc.org This is because lower water content inhibits the hydrolysis of DMM, a competing side reaction. rsc.org
These findings underscore the importance of precise control over the reaction environment to steer the process towards the desired product and achieve high conversion rates.
Table 3: Effect of Water Content on DMM Carbonylation to Methyl Methoxyacetate
| Water Content in DMM (ppm) | DMM Conversion (%) | MMAc Selectivity (%) | DME Selectivity (%) | Reference |
| 2887 | 99.93% | 50.66% | 23.70% | rsc.org |
| 325 | 99.95% | 60.89% | 19.14% | rsc.org |
| 100 | 99.98% | 68.83% | 14.11% | rsc.org |
Advanced Chemical Transformations and Derivatizations of Methyl 2 Ethoxyacetate
Nucleophilic Substitution Reactions Involving the Ester Group
The ester moiety in methyl 2-ethoxyacetate is a primary site for nucleophilic acyl substitution. This class of reactions allows for the conversion of the methyl ester into other functional groups, such as amides and thioesters, by reacting it with appropriate nucleophiles.
The reaction of this compound with primary or secondary amines, a process known as aminolysis, yields the corresponding N-substituted 2-ethoxyacetamides. This transformation is typically carried out by heating the ester with the amine, sometimes in the presence of a catalyst. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of methanol (B129727). The general mechanism is applicable to a wide range of amines, allowing for the synthesis of a diverse library of amides. researchgate.net
Similarly, the reaction with thiols, or thiolysis, can produce S-thioesters. Thioesters are significant in organic synthesis and are also found in various biological systems. rsc.orgwikipedia.orgresearchgate.net The synthesis of thioesters from esters often requires activation of the ester or the use of a catalyst to facilitate the reaction, as thiols are generally less nucleophilic than amines. researchgate.netorganic-chemistry.org
Table 1: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Product Class | General Reaction Conditions |
| Amine | R-NH₂ (e.g., Ethylamine) | N-Substituted 2-ethoxyacetamide | Heating, neat or in a solvent |
| Thiol | R-SH (e.g., Ethanethiol) | S-Alkyl 2-ethoxythioacetate | Catalyst (e.g., Lewis acid), heating |
Electrophilic Substitution Reactions on Aromatic this compound Derivatives
For aromatic derivatives of this compound, where the ethoxyacetate moiety is attached to an aromatic ring, the benzene (B151609) ring can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is governed by the electronic properties of the substituent. The ether oxygen is an activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring through resonance. chemistrytalk.orgorganicchemistrytutor.comwikipedia.orglibretexts.org Conversely, the carbonyl group of the ester is deactivating. However, the activating effect of the ether oxygen is generally dominant, leading to preferential substitution at the ortho and para positions.
Common electrophilic aromatic substitution reactions include nitration and Friedel-Crafts acylation. For instance, the nitration of an aromatic this compound derivative would be expected to yield a mixture of ortho- and para-nitro substituted products. stmarys-ca.edunih.govrushim.ruwikipedia.org Similarly, Friedel-Crafts acylation would introduce an acyl group at the same positions. chemistrysteps.comlibretexts.orgsigmaaldrich.comyoutube.com The ratio of ortho to para products can be influenced by steric hindrance from the ethoxyacetate group. lumenlearning.com
Table 2: Expected Products of Electrophilic Aromatic Substitution on a Phenyl 2-ethoxyacetate Derivative
| Reaction | Electrophile | Expected Major Products |
| Nitration | NO₂⁺ | ortho-Nitrophenyl 2-ethoxyacetate, para-Nitrophenyl 2-ethoxyacetate |
| Friedel-Crafts Acylation | RCO⁺ | ortho-Acylphenyl 2-ethoxyacetate, para-Acylphenyl 2-ethoxyacetate |
Cycloaddition Reactions with this compound and its Analogues
While this compound itself is not a typical substrate for cycloaddition reactions, its derivatives can be designed to participate in such transformations. For example, an α,β-unsaturated analogue of this compound could function as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.orgmdpi.comnih.govucl.ac.uknih.gov In this type of reaction, a 1,3-dipole reacts with a π-system to form a five-membered heterocyclic ring. The electron-withdrawing nature of the ester group would activate the double bond towards reaction with electron-rich dipoles.
Similarly, such an unsaturated analogue could act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. The stereochemistry and regiochemistry of these reactions would be influenced by the nature of the substituents on both the diene and the dienophile.
Derivatization for Complex Molecule Synthesis
The synthetic versatility of this compound and its derivatives makes them valuable building blocks in the synthesis of more complex and biologically significant molecules, including pharmaceutical intermediates and other bioactive compounds.
A notable application of a derivative of the core structure of this compound is in the synthesis of a key intermediate for Etoricoxib, a selective COX-2 inhibitor. rsc.orgresearchgate.netresearchgate.netjustia.com The synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a crucial precursor to Etoricoxib, highlights the utility of ethoxyacetate-like structures in constructing complex pharmaceutical agents. justia.comgoogleapis.com This demonstrates how the core structure can be incorporated into a larger molecule that ultimately forms the basis of a widely used medication.
The structural motif of this compound is also found in other classes of biologically active compounds. For instance, derivatives of 1-{[2-(phenoxy)ethoxy]methyl}uracil have been synthesized and investigated for their potential antiviral activity. researchgate.net The synthesis of these compounds often involves the alkylation of a nucleobase with a side chain derived from a 2-phenoxyethoxy moiety, which is structurally related to this compound. Furthermore, the core structure can be found in precursors to other antiviral nucleoside analogues, where the ethoxyacetate-like fragment serves as a flexible side chain. nih.govmdpi.comresearchgate.net Additionally, the modification of natural products to include ethoxyacetate-type functionalities is a strategy for developing new agrochemicals with improved properties. researchgate.netnbinno.com
Table 3: Examples of Biologically Active Compounds Derived from this compound Analogues
| Compound Class | Biological Activity | Key Synthetic Step |
| Pyridinone derivatives | COX-2 Inhibition (e.g., Etoricoxib intermediate) | Coupling of a substituted pyridine (B92270) with a phenylsulfonylmethyl group |
| Uracil (B121893) derivatives | Antiviral | Alkylation of uracil with a phenoxyethoxymethyl halide |
Applications of Methyl 2 Ethoxyacetate in Advanced Research Areas
Pharmaceutical Sciences and Medicinal Chemistry
Methyl 2-ethoxyacetate and its derivatives are demonstrating significant potential in the pharmaceutical industry. Their unique chemical structure allows them to serve as valuable building blocks in the synthesis of complex medicinal compounds and as components in innovative drug delivery technologies.
Role as an Intermediate in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, containing both an ester and an ether group, makes it a versatile starting material for creating more complex molecules. In organic synthesis, it can undergo a variety of chemical transformations, allowing for the construction of diverse molecular frameworks. While specific, publicly available research detailing the extensive use of this compound as an intermediate is limited, the principles of medicinal chemistry suggest its utility in building larger drug molecules. The ethoxyacetate moiety can be incorporated into a larger structure that, upon metabolic processes in the body, may be cleaved to release an active metabolite.
Investigation in Drug Delivery Systems
The potential of this compound in drug delivery systems is an area of growing interest. While direct research on this specific compound is not extensively documented, the broader class of ethoxyacetate derivatives is being explored for creating novel drug carriers. The physicochemical properties of such compounds can be tailored to enhance the solubility and bioavailability of poorly water-soluble drugs. For instance, polymers incorporating ethoxyacetate functionalities could potentially be used to formulate nanoparticles or micelles for targeted drug delivery. These systems aim to encapsulate a drug, protect it from degradation in the body, and release it at a specific site, thereby increasing efficacy and reducing side effects. Further research is needed to fully elucidate the potential of this compound in this application.
Prodrug Mechanisms and Metabolite Release
The concept of a prodrug involves a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. This compound possesses structural features that make it a candidate for use in prodrug design. The ester linkage in this compound can be susceptible to hydrolysis by esterase enzymes present in the body, leading to the release of an alcohol and 2-ethoxyacetic acid. If the alcohol component is the active drug, this compound would function as a prodrug, releasing the therapeutic agent upon enzymatic cleavage. This mechanism can be used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For example, a drug with poor oral bioavailability might be chemically modified with an ethoxyacetate group to enhance its absorption in the gastrointestinal tract. Once absorbed, the prodrug is metabolized to release the active form of the drug. While the theoretical basis is sound, specific examples of marketed drugs that utilize a this compound promoiety are not readily found in the literature, indicating this may be an area of ongoing research.
Synthesis of Antihistamine Derivatives (e.g., Ethoxycetirizine dihydrochloride)
A significant application of ethoxyacetate derivatives is in the synthesis of antihistamines. For instance, a closely related compound, methyl 2-(2-chloroethoxy)acetate, is a key intermediate in one of the synthetic routes for Cetirizine (B192768) dihydrochloride (B599025), a well-known second-generation antihistamine. researchgate.netsci-hub.se In this process, 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine is N-alkylated with methyl 2-(2-chloroethoxy)acetate to form the corresponding ester, which is then hydrolyzed to yield cetirizine. sci-hub.se
Ethoxycetirizine dihydrochloride is recognized as an impurity in the production of Cetirizine. lgcstandards.com While a direct synthetic pathway starting from this compound to produce Ethoxycetirizine dihydrochloride is not explicitly detailed in readily available scientific literature, the structural similarity suggests a plausible synthetic connection. It is conceivable that under certain reaction conditions, an ethoxy group could be introduced instead of the chloro group in the intermediate, leading to the formation of Ethoxycetirizine.
| Reactant 1 | Reactant 2 | Product | Relevance |
| 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine | methyl 2-(2-chloroethoxy)acetate | Cetirizine | Demonstrates the use of a similar ethoxyacetate derivative in antihistamine synthesis. sci-hub.se |
Agricultural Chemistry and Crop Protection
Beyond pharmaceuticals, this compound also has potential applications in the agricultural sector, particularly in the development of new crop protection agents.
Impact on Agricultural Product Quality
While direct research on the specific impact of this compound on agricultural product quality is not extensively documented in publicly available literature, the broader class of short-chain alkoxy acetates is utilized in agricultural formulations. These compounds can be found as components in pesticide formulations, where they may act as adjuvants. Adjuvants can enhance the effectiveness of the active ingredients in pesticides by improving their spreading, sticking, or penetration capabilities on plant surfaces.
The potential effects on agricultural product quality are therefore indirect and would be related to the efficacy of the pesticide product it is formulated with. For instance, more effective pest control could lead to higher quality produce with less pest-induced damage. However, without specific studies on this compound, any direct impact on plant physiology, growth, or the final quality of the produce remains an area for further research. Long-chain molecules, for example, are known to have various bioactivities and are used as fungicides, insecticides, and herbicides. nih.gov
Materials Science and Polymer Chemistry
This compound, as a member of the glycol ether esters family, possesses properties that make it a valuable component in materials science and polymer chemistry.
Utilization in Coatings and Adhesives
Glycol ether esters are widely used as solvents in the formulation of coatings and adhesives due to their excellent solvency for a wide variety of resins. researchgate.netwikipedia.org They are known to improve the flow and leveling of coatings, contributing to a smooth and uniform finish. ca.gov The controlled evaporation rate of these solvents is crucial for ensuring proper film formation without defects. ca.gov
In adhesive formulations, glycol ether esters can help to control the viscosity and improve the bonding characteristics of the adhesive by ensuring proper wetting of the substrate. ca.gov The solvency of these compounds allows for the dissolution of various polymers used in adhesive systems.
Table 1: General Properties of Glycol Ether Esters in Coatings and Adhesives
| Property | Benefit in Formulation |
| Excellent Solvency | Dissolves a wide range of resins and polymers. |
| Controlled Evaporation Rate | Ensures proper film formation and prevents defects. |
| Good Flow and Leveling | Contributes to a smooth and uniform surface finish. |
| Viscosity Control | Allows for adjustment of application properties. |
| Improved Wetting | Enhances adhesion to various substrates. |
Development of New Materials and Resins
While specific studies detailing the use of this compound as a primary monomer for the development of new materials and resins are limited, the functional groups present in its structure—an ester and an ether linkage—offer potential for polymerization reactions. Ethoxyacetate and other biomass-derived monomers are areas of interest for creating more sustainable polymers. researchgate.netdigitellinc.com The synthesis of novel polymers often involves the use of monomers that can impart specific properties such as flexibility, polarity, and biodegradability. mpg.deyoutube.com The development of biodegradable polymers from various monomers is a significant area of research aimed at mitigating plastic pollution. mpg.de
Environmental Science and Fate Studies
The environmental fate of a chemical compound is determined by its distribution, partitioning, biodegradation, and persistence in various environmental compartments.
Environmental Distribution and Partitioning
The environmental distribution of glycol ether esters is largely governed by their physicochemical properties. Generally, these compounds are water-soluble. wikipedia.org In the atmosphere, the dominant process for the degradation of glycol ethers is reaction with hydroxyl radicals. ca.gov
The soil-water partition coefficient (Koc) is a key parameter for predicting the mobility of a chemical in soil. For organic chemicals, Quantitative Structure-Activity Relationships (QSARs) can be used to estimate Koc values based on properties like the octanol-water partition coefficient. nih.govecetoc.org Without experimental data for this compound, predictive models would be necessary to estimate its soil partitioning behavior.
Table 2: Predicted Environmental Fate Parameters for Glycol Ether Esters
| Parameter | General Trend | Implication |
| Water Solubility | Generally soluble | Potential for mobility in aqueous environments. |
| Atmospheric Half-life | Relatively short (days) | Degrades in the atmosphere via reaction with hydroxyl radicals. ca.gov |
| Soil Partitioning (Koc) | Varies based on structure | Predictive models (QSARs) can estimate soil mobility. nih.govecetoc.org |
Biodegradation and Persistence Studies
Glycol ethers and their acetates are generally not considered to be persistent in the environment. nih.gov Many compounds in this class are biodegradable. wikipedia.org The biodegradation of esters can be influenced by factors such as the length and branching of the alkyl chains.
Bioaccumulation Potential and Ecological Impact
The bioaccumulation potential of a chemical substance refers to its ability to be absorbed by an organism at a rate greater than its elimination, leading to a concentration of the substance in the organism's tissues. A key indicator for bioaccumulation potential is the octanol-water partition coefficient (Log Kow), which measures a chemical's lipophilicity, or its tendency to dissolve in fats, oils, and lipids. A higher Log Kow value generally suggests a greater potential for bioaccumulation.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | -0.3 | Low Bioaccumulation Potential |
A Log Kow value of -0.3 indicates that this compound is hydrophilic, meaning it has a greater affinity for water than for lipids. Substances with a Log Kow below 3.0 are generally considered to have a low potential for bioaccumulation. epa.gov Therefore, based on this predicted value, this compound is not expected to significantly accumulate in the fatty tissues of organisms.
The ecological impact of a substance is a broader concept that encompasses not only its bioaccumulation potential but also its toxicity to various organisms in the environment. While specific ecotoxicity studies on this compound are limited, its low potential for bioaccumulation suggests that it is less likely to biomagnify through the food chain, a process where the concentration of a toxin increases at successively higher levels in a food web. However, a complete assessment of its ecological impact would require further research into its acute and chronic toxicity to a range of aquatic and terrestrial organisms.
Modeling of Environmental Fate (e.g., Fugacity Modeling)
Environmental fate modeling aims to predict the distribution and concentration of a chemical in various environmental compartments, such as air, water, soil, and sediment. Fugacity modeling is a common approach used for this purpose. chemeo.com Fugacity, with units of pressure (Pascals), represents a chemical's "escaping tendency" from a particular phase. sfu.ca When a chemical is at equilibrium between two phases, its fugacity is equal in both.
A fugacity model requires a set of physicochemical properties of the substance to predict its partitioning and persistence in the environment. The essential data inputs for a generic fugacity model include:
Molecular Weight: The mass of one mole of the substance.
Vapor Pressure: The pressure exerted by the vapor in thermodynamic equilibrium with its condensed phases at a given temperature.
Water Solubility: The maximum concentration of a chemical that will dissolve in pure water at a specific temperature.
Octanol-Water Partition Coefficient (Log Kow): As discussed previously, this determines the partitioning between water and organic matter.
Henry's Law Constant: This indicates the partitioning of a chemical between air and water.
Currently, a comprehensive and experimentally validated set of these parameters for this compound is not publicly available, which precludes the development of a specific and accurate fugacity model for this compound. However, the principles of fugacity modeling can be described in the context of what would be required to assess the environmental fate of this compound.
The model would calculate the fugacity capacity (Z-value) for each environmental compartment, which represents the capacity of that compartment to absorb the chemical. chemeo.com Using these Z-values and the rates of intermedia transport (e.g., from air to water), the model can predict the steady-state distribution of the chemical in a model environment.
Analytical and Computational Approaches for Methyl 2 Ethoxyacetate
Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental to elucidating the structure and properties of molecules. For a compound like Methyl 2-ethoxyacetate, methods such as rotational spectroscopy, mass spectrometry, and nuclear magnetic resonance would be standard for a thorough characterization.
High-Resolution Pure Rotational Spectroscopy
High-resolution pure rotational spectroscopy, often performed using techniques like Fourier transform microwave (FTMW) spectroscopy, is a powerful tool for determining the precise three-dimensional structure of molecules in the gas phase. It provides highly accurate rotational constants which are directly related to the molecule's moments of inertia. Despite its utility, dedicated studies on the rotational spectrum of this compound were not found in the available literature.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization. While gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing volatile compounds like esters, specific mass spectral data or fragmentation studies for this compound are not detailed in the retrieved search results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H NMR, ¹³C NMR) is arguably the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. It provides information about the chemical environment, connectivity, and stereochemistry of atoms. Although standard practice for characterizing organic molecules, published ¹H or ¹³C NMR spectral data and detailed assignments for this compound were not located.
Computational Chemistry and Molecular Modeling
Computational methods are used to complement experimental data, providing insights into molecular properties, structure, and reactivity.
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to predict molecular geometries, vibrational frequencies, and electronic properties like dipole moments and orbital energies. These calculations would be invaluable for understanding the conformational landscape and electronic structure of this compound. However, specific computational studies detailing these properties for this molecule are not present in the available research.
Prediction of Chemical Reactivity and Reaction Mechanisms
Molecular modeling can also be used to predict the reactivity of a molecule and to investigate the mechanisms of its reactions. This can involve analyzing frontier molecular orbitals (HOMO-LUMO) or mapping potential energy surfaces for reactions. No specific studies predicting the chemical reactivity or detailing reaction mechanisms involving this compound through computational modeling were identified.
Conformational Analysis and Energy Landscapes
The three-dimensional structure and flexibility of this compound are dictated by rotations around its single bonds. Conformational analysis investigates the different spatial arrangements of the atoms, known as conformers, and their relative energies. libretexts.org These analyses are crucial for understanding the molecule's physical properties and chemical reactivity. The study of the potential energy as a function of the rotational angles of the bonds generates an energy landscape, where energy minima correspond to stable conformers. el-tim.edu.rsuspex-team.org
τ1 (C-O-C-C): Rotation around the ether C-O bond.
τ2 (O-C-C=O): Rotation around the Cα-C(carbonyl) bond.
τ3 (C-C-O-C): Rotation around the ester C-O bond.
Theoretical calculations and molecular modeling are employed to map the potential energy surface by systematically rotating these dihedral angles. auremn.org.br The resulting energy landscape reveals the most stable conformers, which are typically those that minimize steric hindrance and torsional strain. libretexts.orgutdallas.edu In molecules like this compound, staggered conformations, where bulky groups are positioned far from each other, are generally more stable than eclipsed conformations. github.ioucalgary.ca The most stable conformer for a similar molecule, methyl methoxyacetate (B1198184), has been studied, providing insight into the likely low-energy structures for its ethoxy analog. researchgate.net The presence of the lone pairs on the oxygen atoms also influences the conformational preference through electronic effects.
The energy differences between various conformers are typically small, allowing for rapid interconversion at room temperature. However, a statistical distribution will favor the lower-energy conformers. The energy landscape provides a complete picture of all possible conformations and the energy barriers separating them. nih.gov
Table 1: Predicted Stable Conformers and Relative Energy Considerations for this compound
| Dihedral Angle | Conformation | Description | Relative Energy Contribution |
|---|---|---|---|
| τ1 (C-O-C-C) | Anti (trans) | The terminal methyl group is positioned opposite to the acetyl group. | Lower energy (favored) |
| Gauche | The terminal methyl group is positioned at a ~60° angle to the acetyl group. | Higher energy (less favored) | |
| τ2 (O-C-C=O) | Syn-periplanar | The ether oxygen and the carbonyl oxygen are eclipsed. | Lower energy (stabilized by dipole alignment) |
| Anti-periplanar | The ether oxygen and the carbonyl oxygen are on opposite sides. | Higher energy | |
| τ3 (C-C-O-C) | Syn-periplanar (Z) | The carbonyl group and the ester methyl group are on the same side. | Lower energy (typical for esters) |
This table is based on general principles of conformational analysis; specific energy values require dedicated computational studies.
Chromatographic and Separation Methods
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound. etamu.edu The method combines the separation capabilities of Gas Chromatography (GC) with the detection and identification power of Mass Spectrometry (MS). scielo.org.mx
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized analyte through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation is achieved based on the compound's boiling point and its differential partitioning between the mobile phase (carrier gas) and the stationary phase. etamu.edu Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster, resulting in shorter retention times. ijpras.com
As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), which involves bombarding them with high-energy electrons (commonly 70 eV). nih.gov This process forms a positively charged molecular ion ([M]⁺) and causes it to fragment in a reproducible manner. docbrown.infonih.gov The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a chemical "fingerprint" for the compound. libretexts.org The identification of this compound is confirmed by comparing its measured retention time and mass spectrum with those of a known standard or with reference spectra from a database. scielo.org.mx
Table 2: Typical GC-MS Parameters for Volatile Ester Analysis
| Parameter | Value/Type |
|---|---|
| GC System | Gas Chromatograph with Capillary Column |
| Column | e.g., DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Injection Mode | Split (e.g., 10:1 ratio) |
| Injector Temp. | ~250 °C |
| Oven Program | Initial temp ~50 °C, ramp at 10 °C/min to ~280 °C |
| MS System | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Ion Source Temp. | ~230 °C |
| Mass Range | m/z 40-400 |
Table 3: Predicted Mass Fragmentation Pattern for this compound (C₅H₁₀O₃, MW: 118.13)
| m/z | Proposed Fragment Ion | Formula | Description |
|---|---|---|---|
| 118 | [CH₃CH₂OCH₂COOCH₃]⁺ | C₅H₁₀O₃ | Molecular Ion ([M]⁺) |
| 87 | [M - OCH₃]⁺ | C₄H₇O₂ | Loss of a methoxy (B1213986) radical |
| 73 | [CH₃CH₂OCH₂]⁺ | C₃H₇O | Alpha-cleavage, loss of carbomethoxy group |
| 59 | [COOCH₃]⁺ | C₂H₃O₂ | Carbomethoxy cation |
| 45 | [CH₃CH₂O]⁺ | C₂H₅O | Ethoxy cation from cleavage at ether linkage |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for analyzing less volatile or thermally unstable substances, and for determining the purity of a sample. upce.cz For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.
In RP-HPLC, the stationary phase is nonpolar (hydrophobic), often consisting of silica (B1680970) particles chemically bonded with alkyl chains like C18 (octadecylsilane). internationaloliveoil.org The mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). upce.cz The sample is dissolved in a suitable solvent and injected into the mobile phase stream, which is pumped through the column under high pressure.
Separation is based on the analyte's partitioning between the nonpolar stationary phase and the polar mobile phase. More polar compounds have less affinity for the stationary phase and elute earlier, while less polar compounds are retained longer. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often used to ensure efficient separation of all components within a reasonable timeframe. upce.cz
For purity analysis, a detector that can monitor the eluent as it exits the column, such as an ultraviolet (UV) detector, is used. epa.gov Since this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 205-220 nm) or the use of a differential refractometer (RI) detector may be necessary. internationaloliveoil.org The purity of the main peak can be assessed by the absence of other significant peaks in the chromatogram.
Quantitative analysis is performed by creating a calibration curve from the peak areas of standard solutions of this compound at known concentrations. jabonline.inresearchgate.net The concentration of the analyte in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. ijrpc.com
Table 4: Typical HPLC Method Parameters for Purity and Assay of Esters
| Parameter | Value/Type |
|---|---|
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, Detector |
| Column | C18 (Octadecylsilane), e.g., 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile or Methanol (HPLC Grade) |
| Gradient Program | e.g., Start at 30% B, increase to 95% B over 15 minutes, hold, and re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25-30 °C |
| Detector | UV at 210 nm or Refractive Index (RI) |
| Injection Volume | 10-20 µL |
Future Research Directions and Unresolved Challenges
Exploration of Novel Synthetic Routes
The conventional synthesis of Methyl 2-ethoxyacetate typically involves the Fischer esterification of 2-ethoxyacetic acid with methanol (B129727), utilizing an acid catalyst. chemscene.com This equilibrium-driven reaction necessitates strategies, such as using an excess of one reactant or removing water as it forms, to achieve high yields. glycol-ethers.eu While effective, this method presents opportunities for improvement, leading researchers to explore novel synthetic pathways that offer higher efficiency, milder reaction conditions, and greater sustainability.
Future research is focused on developing advanced catalytic systems. The exploration of solid acid catalysts, for instance, could simplify product purification and catalyst recovery, moving away from corrosive liquid acids like sulfuric acid. glycol-ethers.eu Another promising avenue is the investigation of enzyme-catalyzed esterification, which could offer high selectivity under benign conditions. Furthermore, synthetic routes starting from different precursors, such as the reaction of an appropriate acyl chloride (e.g., ethoxyacetyl chloride) with methanol, offer an alternative, non-equilibrium pathway that may be suitable for specific applications.
| Synthetic Route | Reactants | Catalyst/Conditions | Key Research Focus |
| Fischer Esterification | 2-Ethoxyacetic Acid + Methanol | Strong Acid (e.g., H₂SO₄), Heat | Improving equilibrium shift; developing reusable solid acid catalysts. |
| Acyl Chloride Route | Ethoxyacetyl Chloride + Methanol | Base (e.g., Pyridine) | Optimizing for high purity; managing corrosive byproducts. |
| Transesterification | Ethyl 2-ethoxyacetate + Methanol | Acid or Base Catalyst | Investigating catalyst efficiency and reaction kinetics for alkoxy exchange. |
| Enzymatic Synthesis | 2-Ethoxyacetic Acid + Methanol | Lipase (B570770) Enzymes | Screening for optimal enzymes; improving reaction rates and enzyme stability. |
Development of New Applications in Emerging Technologies
While traditionally used as a solvent in coatings, inks, and cleaning agents, the unique properties of this compound and related glycol ether esters are driving research into their application in emerging technologies, particularly in the electronics and semiconductor industries. ciscochem.comboxa-solvents.com Their excellent solvency for a wide range of materials, controlled evaporation rates, and chemical stability make them valuable components in high-performance formulations. resonac.com
A significant area of development is in photoresist compositions for microlithography. resonac.com Solvents are a critical component of these formulations, used to dissolve photoresists and enable the application of uniform, thin films onto silicon wafers. google.com Patents related to photoresist technology frequently list various glycol ether esters, such as ethyl ethoxyacetate, as suitable solvents, indicating a role for compounds like this compound in these advanced manufacturing processes. wikipedia.org Research in this area focuses on optimizing solvent blends to improve the resolution and reliability of the lithographic process. Additionally, the use of glycol ether esters as cleaning agents for precision electronic parts and their potential inclusion in electrolytes for lithium-ion batteries represent other active areas of investigation. resonac.com
| Emerging Technology | Specific Application | Function of this compound | Research Goal |
| Semiconductor Manufacturing | Photoresist Formulations | High-purity solvent for dissolving photoresist polymers. resonac.com | Enhancing film uniformity and pattern resolution. |
| Electronics | Precision Cleaning | Agent for removing organic residues from delicate components. resonac.com | Improving cleaning efficiency without damaging components. |
| Energy Storage | Lithium-Ion Batteries | Potential co-solvent in electrolyte formulations. | Improving electrolyte stability and ion mobility. resonac.com |
| Advanced Coatings | High-Gloss Finishes | Coalescing agent and leveling solvent. bldpharm.com | Developing low-VOC (Volatile Organic Compound) formulations with superior performance. |
In-depth Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. Key reactions of interest include its formation via esterification and its degradation through hydrolysis.
The mechanism of Fischer esterification is a well-established, multi-step process. It begins with the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. glycol-ethers.eu The alcohol (methanol) then performs a nucleophilic attack on this carbon, leading to a tetrahedral intermediate. wikipedia.org A series of proton transfers follows, converting one of the hydroxyl groups into a good leaving group (water). Elimination of water and final deprotonation of the resulting ester yields the final product and regenerates the acid catalyst. wikipedia.org
Conversely, the hydrolysis of this compound—its reaction with water to break the ester bond—is also of significant interest. Based on computational studies of the neutral hydrolysis of the analogous compound, Methyl acetate (B1210297), the reaction likely proceeds through a cooperative mechanism involving several water molecules. boxa-solvents.comdcceew.gov.au This can occur via a one-step pathway, where the addition of a water molecule and proton transfer happen in concert, or a two-step mechanism that proceeds through a distinct tetrahedral intermediate. dcceew.gov.au Research suggests that for simple esters, these pathways can coexist, with the dominant mechanism depending on the specific conditions and the number of water molecules participating in the transition state. dcceew.gov.au
Comprehensive Environmental Impact and Life Cycle Assessment
Evaluating the environmental footprint of chemicals is a critical aspect of modern chemical research. For this compound, this involves assessing its environmental fate—including biodegradability and ecotoxicity—and conducting a comprehensive Life Cycle Assessment (LCA). An LCA evaluates the environmental burdens associated with a product's entire life cycle, from raw material extraction to disposal. chemspider.com
While a specific LCA for this compound is not widely published, data from analogous compounds like Methyl acetate and other glycol ethers provide valuable insights. Methyl acetate is known to be readily biodegradable and is not expected to bioaccumulate, with a low potential for adsorption to soil. bldpharm.com Glycol ethers as a class are generally expected to undergo rapid biodegradation in biological wastewater treatment systems. Ecotoxicity studies on related methyl ester sulfonates show that toxicity can vary with the length of the carbon chain.
Future research will require a formal LCA for this compound, quantifying energy consumption, resource use, and emissions associated with its production and use. This would involve comparing different synthetic routes to identify the most environmentally benign option and provide a holistic view of its sustainability profile.
| Environmental Aspect | Predicted Behavior for this compound (based on analogues) | Unresolved Challenge/Research Focus |
| Biodegradation | Expected to be readily biodegradable. bldpharm.com | Obtaining specific experimental data (e.g., OECD 301D test) for this compound. |
| Bioaccumulation | Low potential for bioaccumulation (low Log P value expected). bldpharm.com | Experimental verification of the partition coefficient (Log P). |
| Ecotoxicity | Likely slight to moderate acute toxicity to aquatic organisms. | Conducting standardized aquatic toxicity tests (e.g., on Daphnia magna). |
| Life Cycle Assessment (LCA) | No comprehensive LCA is publicly available. | Performing a "cradle-to-grave" LCA to compare synthetic routes and identify environmental hotspots. chemspider.com |
Advanced Biological Activity Profiling and Drug Discovery
The exploration of small organic molecules for potential therapeutic applications is a cornerstone of drug discovery. While this compound itself is not typically investigated as a bioactive agent, its structure could serve as a scaffold or starting point for the synthesis of novel derivatives with pharmacological potential. Research in this area would involve a systematic approach, beginning with biological activity screening and progressing to detailed ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
The initial step would be to screen this compound and its synthesized derivatives against a wide range of biological targets to identify any potential "hits." Should any activity be found, the next critical phase involves in vitro ADME profiling to assess the compound's drug-like properties. This suite of assays predicts how a compound might behave in a biological system and includes measurements of:
Solubility: Determining the compound's ability to dissolve in aqueous solutions, a prerequisite for absorption.
Permeability: Using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across biological membranes.
Metabolic Stability: Assessing how quickly the compound is broken down by liver enzymes (e.g., in liver microsomes), which indicates its likely persistence in the body.
Plasma Protein Binding: Measuring the extent to which a compound binds to proteins in the blood, as only the unbound fraction is typically active.
While phenoxy acetamide (B32628) derivatives have shown promise in various pharmacological studies, there is currently a lack of research into the specific biological activities of ethoxyacetate derivatives. Future work could involve creating a library of this compound derivatives and employing high-throughput screening and computational ADME predictions to identify promising candidates for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
